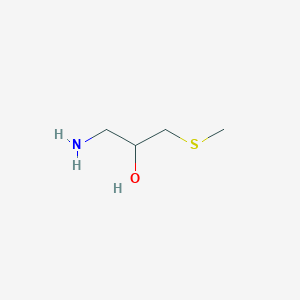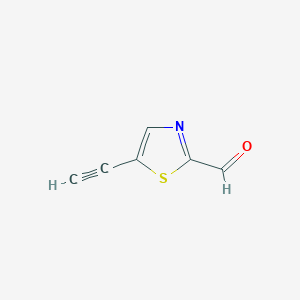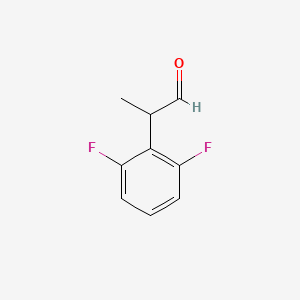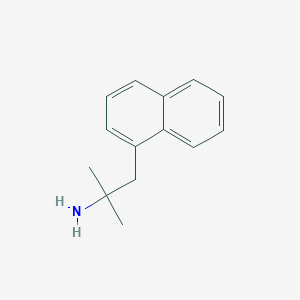![molecular formula C6H13NO3 B13592878 [(2S,6S)-6-methoxymorpholin-2-yl]methanol](/img/structure/B13592878.png)
[(2S,6S)-6-methoxymorpholin-2-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2S,6S)-6-methoxymorpholin-2-yl]methanol is a chemical compound with the molecular formula C6H13NO3 It is a derivative of morpholine, a heterocyclic amine, and features a methoxy group at the 6-position and a hydroxymethyl group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,6S)-6-methoxymorpholin-2-yl]methanol typically involves the reaction of morpholine derivatives with methanol under specific conditions. One common method includes the use of a chiral catalyst to ensure the correct stereochemistry of the product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
[(2S,6S)-6-methoxymorpholin-2-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield [(2S,6S)-6-methoxymorpholin-2-yl]methanal or [(2S,6S)-6-methoxymorpholin-2-yl]methanoic acid.
Aplicaciones Científicas De Investigación
[(2S,6S)-6-methoxymorpholin-2-yl]methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of [(2S,6S)-6-methoxymorpholin-2-yl]methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Comparación Con Compuestos Similares
[(2S,6S)-6-methoxymorpholin-2-yl]methanol can be compared with other similar compounds, such as:
[(2S,6S)-6-methylmorpholin-2-yl]methanol: This compound has a methyl group instead of a methoxy group, which can lead to different chemical and biological properties.
[(2S,6S)-6-ethylmorpholin-2-yl]methanol: The presence of an ethyl group can affect the compound’s reactivity and interactions with biological targets.
[(2S,6S)-6-hydroxymorpholin-2-yl]methanol: The hydroxyl group can participate in hydrogen bonding, influencing the compound’s solubility and binding properties.
Propiedades
Fórmula molecular |
C6H13NO3 |
|---|---|
Peso molecular |
147.17 g/mol |
Nombre IUPAC |
[(2S,6S)-6-methoxymorpholin-2-yl]methanol |
InChI |
InChI=1S/C6H13NO3/c1-9-6-3-7-2-5(4-8)10-6/h5-8H,2-4H2,1H3/t5-,6-/m0/s1 |
Clave InChI |
BLCNYFFKDWCFNU-WDSKDSINSA-N |
SMILES isomérico |
CO[C@@H]1CNC[C@H](O1)CO |
SMILES canónico |
COC1CNCC(O1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



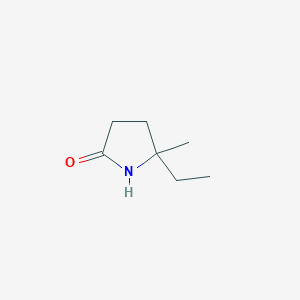

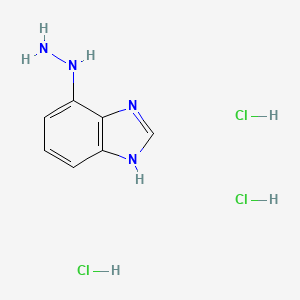
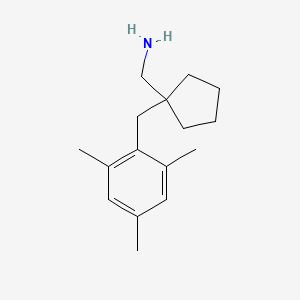
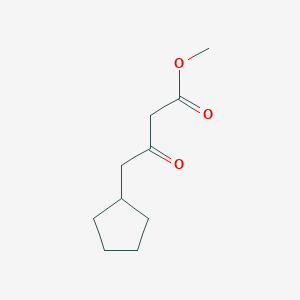

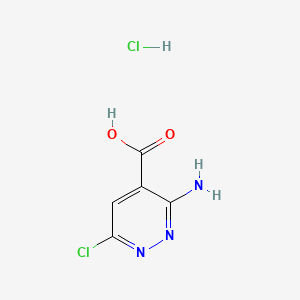
![4-[2-[(Aminooxy)methyl]phenyl]morpholine](/img/structure/B13592856.png)
